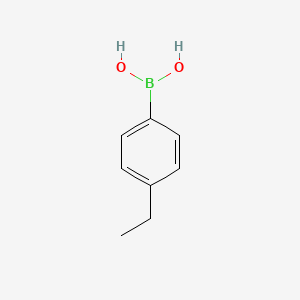
Ácido 4-etilfenilborónico
Descripción general
Descripción
4-Ethylphenylboronic acid is an organoboron compound with the molecular formula C8H11BO2. It is a white crystalline powder that is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes.
Aplicaciones Científicas De Investigación
4-Ethylphenylboronic acid has a wide range of applications in scientific research:
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme mechanisms.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of liquid crystals and other advanced materials.
Mecanismo De Acción
Target of Action
4-Ethylphenylboronic acid is primarily used as a reactant in Suzuki-Miyaura cross-coupling reactions . The primary targets of this compound are the organic groups involved in these reactions.
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 4-Ethylphenylboronic acid interacts with palladium catalysts and other organic groups. The boronic acid group in the compound forms a new bond with the palladium, which is then used to couple with other organic groups .
Biochemical Pathways
The main biochemical pathway affected by 4-Ethylphenylboronic acid is the Suzuki-Miyaura cross-coupling reaction pathway . This pathway involves the coupling of two organic groups, facilitated by a palladium catalyst and a boronic acid compound like 4-Ethylphenylboronic acid .
Pharmacokinetics
It’s known that the compound is soluble in ether, thf, dmso, and methanol , which could influence its bioavailability.
Result of Action
The primary result of the action of 4-Ethylphenylboronic acid is the formation of new carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions . This enables the synthesis of a wide range of organic compounds.
Action Environment
The action of 4-Ethylphenylboronic acid can be influenced by various environmental factors. For instance, the compound’s solubility can affect its availability for reactions . Additionally, the compound should be stored in a dark place, sealed, and at room temperature to maintain its stability .
Análisis Bioquímico
Biochemical Properties
They can form reversible covalent bonds with proteins, particularly with serine or threonine residues in the active site of enzymes This property makes them useful in the development of enzyme inhibitors
Cellular Effects
Boronic acids are known to influence cell function in various ways, such as affecting cell signaling pathways, gene expression, and cellular metabolism . More studies are needed to elucidate the specific cellular effects of 4-Ethylphenylboronic acid.
Molecular Mechanism
As a boronic acid, it is likely to exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
There is currently no specific information available on the temporal effects of 4-Ethylphenylboronic acid in laboratory settings, including its stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
No specific studies have been conducted to evaluate the dosage effects of 4-Ethylphenylboronic acid in animal models . Therefore, information on threshold effects, toxic or adverse effects at high doses is currently unavailable.
Transport and Distribution
Information on how 4-Ethylphenylboronic acid is transported and distributed within cells and tissues is currently unavailable
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-Ethylphenylboronic acid can be synthesized through several methods. One common approach involves the reaction of 4-ethylphenylmagnesium bromide with trimethyl borate, followed by hydrolysis . Another method includes the direct borylation of 4-ethylphenyl halides using a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 4-ethylphenylboronic acid often involves large-scale borylation reactions. These processes typically use palladium-catalyzed cross-coupling reactions due to their efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions: 4-Ethylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction, where it reacts with halides to form carbon-carbon bonds . It can also participate in oxidation and substitution reactions under specific conditions .
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Uses palladium catalysts and bases like potassium carbonate in an aqueous or organic solvent.
Oxidation Reactions: Can be oxidized using hydrogen peroxide or other oxidizing agents.
Substitution Reactions: Involves nucleophiles such as amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions include biaryl compounds, which are valuable intermediates in pharmaceuticals and agrochemicals .
Comparación Con Compuestos Similares
- 4-Methylphenylboronic acid
- 4-Propylphenylboronic acid
- 4-Butylphenylboronic acid
- 4-Fluorophenylboronic acid
Comparison: 4-Ethylphenylboronic acid is unique due to its ethyl group, which provides distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and selectivity in various chemical reactions, making it a preferred choice in specific synthetic applications .
Propiedades
IUPAC Name |
(4-ethylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6,10-11H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZCPLOMUUCFPQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)CC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370243 | |
| Record name | 4-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63139-21-9 | |
| Record name | (4-Ethylphenyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=63139-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

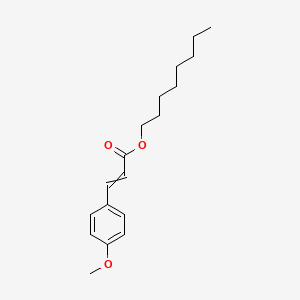
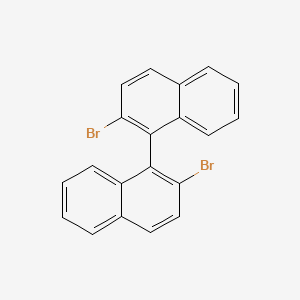
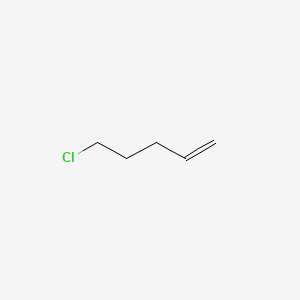
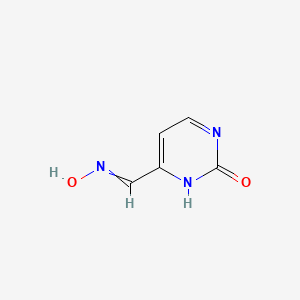
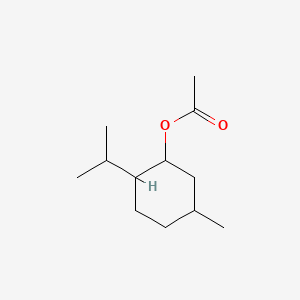
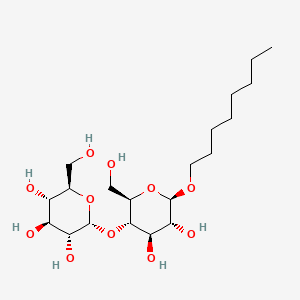

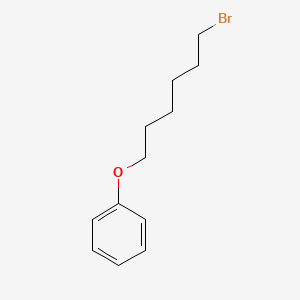

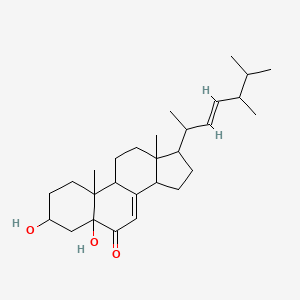
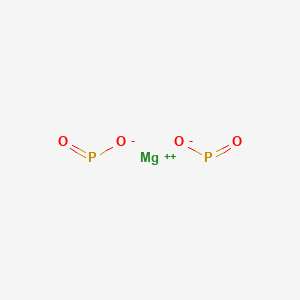
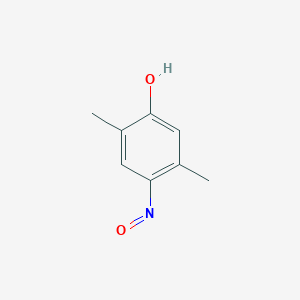
![5-[4-(2H-tetrazol-5-yl)phenyl]-2H-tetrazole](/img/structure/B1630888.png)

